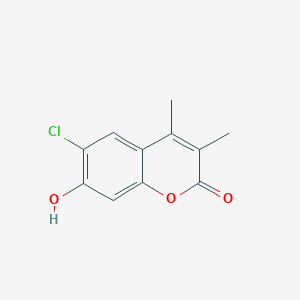

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

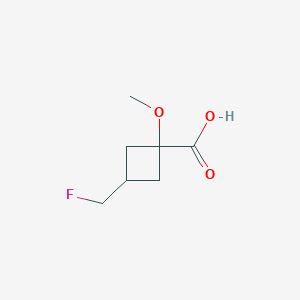

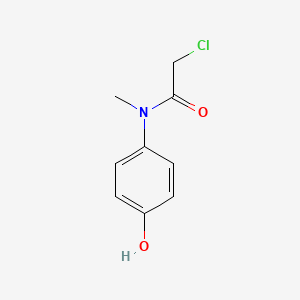

“6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” is a chemical compound with the molecular formula C11H9ClO3 . It has a molecular weight of 224.64 . This compound is part of the coumarin family, which are a group of nature-occurring lactones first derived from Tonka beans . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .

Synthesis Analysis

The synthesis of coumarin systems, including “this compound”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 224.64 . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthetic Protocols and Chemical Structure

6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one represents a specific class of compounds within the broader family of chromones. The synthetic approaches to these compounds, including this compound, often involve advanced procedures that allow for the tailoring of their chemical structures for various applications. For example, literature reviews on synthetic protocols for chromenones outline methods like Suzuki coupling reactions, lactonization, and metal-catalyzed cyclizations. These processes highlight the versatility and importance of such compounds in pharmacological research due to their core structures being pivotal in secondary metabolites with considerable pharmacological importance (Mazimba, 2016).

Antioxidant and Bioactive Properties

The biochemical properties of chromones, including this compound, are significant in scientific research, especially their antioxidant activities. The 2H-chromen-2-one core of coumarins, a related group, is known for its capacity to engage in various hydrophobic and hydrogen-bonding interactions. This structural adaptability underpins the antioxidant, anticancer, and antimicrobial activities of chromones. Their role in scavenging free radicals, potentially delaying or preventing cellular damage, underscores their therapeutic potential (Torres et al., 2014).

Environmental Applications and Health Benefits

Beyond pharmacology, the broader class of chromones to which this compound belongs finds applications in environmental science and health research. For instance, hydroxyapatite, a material related by virtue of its biocompatibility and bioactivity, showcases the potential of such compounds in pollution control, bone tissue regeneration, and as drug carriers. This highlights the multifunctionality of chromone derivatives in contributing to sustainable environmental solutions and advanced medical therapies (Ibrahim et al., 2020).

Safety and Hazards

The safety information for “6-chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one” includes several precautionary statements. For example, it is advised to obtain special instructions before use, do not handle until all safety precautions have been read and understood, keep away from heat/sparks/open flames/hot surfaces, and do not spray on an open flame or other ignition source .

Eigenschaften

IUPAC Name |

6-chloro-7-hydroxy-3,4-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c1-5-6(2)11(14)15-10-4-9(13)8(12)3-7(5)10/h3-4,13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNRODDUVWGJDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(Z)-2-Cyano-3-[(3-ethoxycarbonyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2971367.png)

![N-benzyl-2,4-dimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B2971368.png)

![Tert-butyl N-[5-nitro-2-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2971369.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]phenyl]prop-2-enamide](/img/structure/B2971373.png)

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-fluorophenoxy)ethan-1-one](/img/structure/B2971377.png)

![3-(4-fluorophenyl)-2-[(2-imino-2H-chromen-3-yl)thio]quinazolin-4(3H)-one](/img/structure/B2971380.png)

![8-(4-Methylbenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2971383.png)

![ethyl 4-({[3-(3-methoxybenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2971384.png)